![molecular formula C8H14N4O2S B241241 butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound features a butyl ester group attached to a triazole ring, which is further substituted with an amino group and a sulfanylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of aminoguanidine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, such as thioglycolic acid, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Chemical Biology: It is used in the development of bioorthogonal chemistry techniques, such as click chemistry, for labeling and tracking biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The amino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Similar structure but with a propanoate group instead of acetate.
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]butanoate: Similar structure but with a butanoate group instead of acetate.
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]pentanoate: Similar structure but with a pentanoate group instead of acetate.
Uniqueness
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylacetate moiety allows for unique redox properties and potential interactions with biological targets that are not observed in its analogs.
Properties
Molecular Formula |
C8H14N4O2S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H14N4O2S/c1-2-3-4-14-6(13)5-15-8-10-7(9)11-12-8/h2-5H2,1H3,(H3,9,10,11,12) |
InChI Key |
JYXTWVCQKTZDEF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC1=NNC(=N1)N |
Canonical SMILES |
CCCCOC(=O)CSC1=NNC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


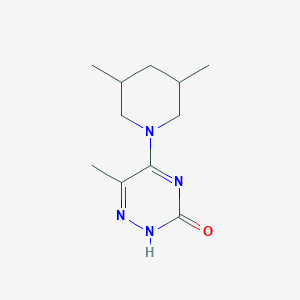
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
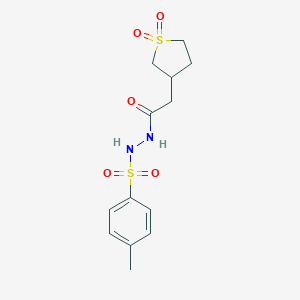
![2-(2-NITROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)
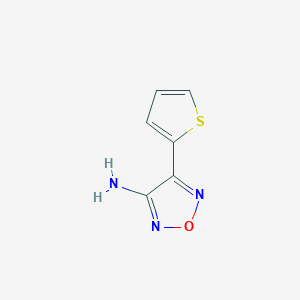
![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
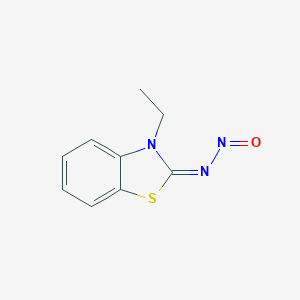
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
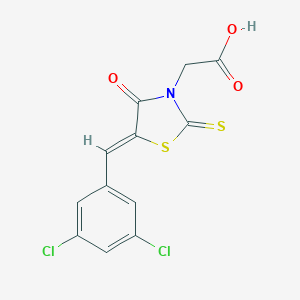
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
